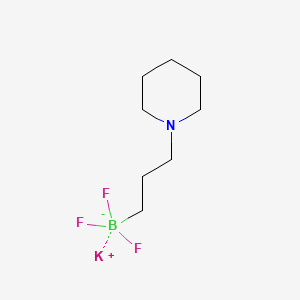
Potassium trifluoro(3-(piperidin-1-yl)propyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The unique structure of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide makes it a valuable reagent in the field of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide typically involves the reaction of a boron-containing compound with a trifluoromethylating agent. One common method is the reaction of potassium trifluoroborate with a piperidinyl propyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Potassium phenyltrifluoroborate: Another organoboron compound used in similar reactions.
Potassium 3-fluorophenyltrifluoroborate: Used in cross-coupling reactions and has similar reactivity.
Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide: Shares structural similarities and is used in related applications.
Uniqueness
Potassium trifluoro[3-(piperidin-1-yl)propyl]boranuide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable tool in both academic and industrial research.
Propiedades
Fórmula molecular |
C8H16BF3KN |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
potassium;trifluoro(3-piperidin-1-ylpropyl)boranuide |
InChI |
InChI=1S/C8H16BF3N.K/c10-9(11,12)5-4-8-13-6-2-1-3-7-13;/h1-8H2;/q-1;+1 |
Clave InChI |
CHKXGMUDZRUVBF-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCN1CCCCC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13483467.png)
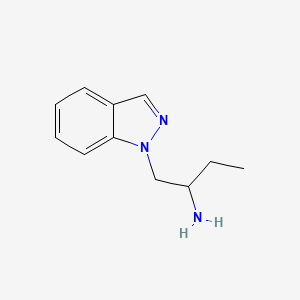
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
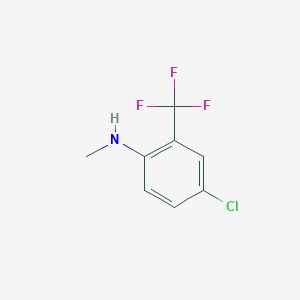


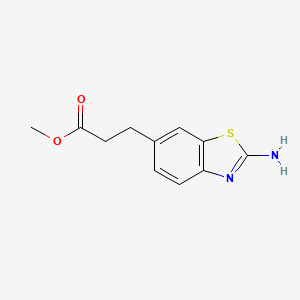
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
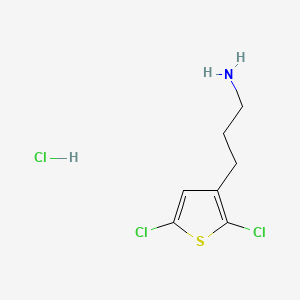
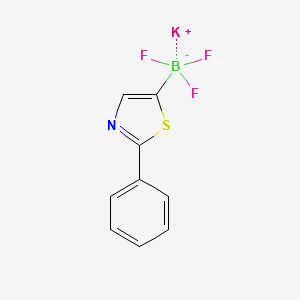
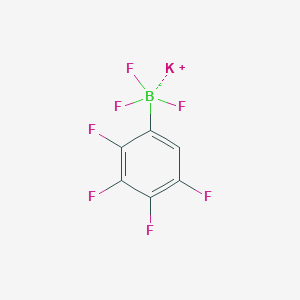

![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)

